molecular formula C10H10N4O2S B564385 Sulfadiazine-13C6 CAS No. 1189426-16-1

Sulfadiazine-13C6

Cat. No.: B564385
CAS No.: 1189426-16-1
M. Wt: 256.23
InChI Key: SEEPANYCNGTZFQ-AHBHZWPESA-N
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Description

Sulfadiazine-13C6 is a stable isotopically labeled form of sulfadiazine, where six carbon atoms have been replaced by the heavier isotope, carbon-13. This modification enhances the detection and measurement capabilities of the molecule, particularly in mass spectrometry-based analytical methods. Sulfadiazine itself is a sulfonamide antibiotic with antimalarial activity and is used in the treatment of various bacterial infections .

Mechanism of Action

Target of Action

Sulfadiazine-13C6, a labeled form of Sulfadiazine , is a sulfonamide antibiotic. Its primary target is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, its deficiency can lead to impaired bacterial growth and replication .

Pharmacokinetics

Sulfadiazine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 3–7 hours . It is metabolized in the liver and excreted in the urine . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts crucial metabolic processes within the bacterial cell, leading to impaired growth and replication .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, a study found that the removal of Sulfadiazine from the environment through processes like hydrolysis, photodegradation, and biodegradation can be influenced by the presence of microalgae . Furthermore, the temperature can affect the pharmacokinetics of Sulfadiazine, which may also apply to this compound .

Biochemical Analysis

Biochemical Properties

Sulfadiazine-13C6 has been extensively employed in scientific research for diverse applications It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Metabolic Pathways

This compound is involved in sulfonamide metabolic pathways within living organisms It likely interacts with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfadiazine-13C6 typically starts with the acetylation of aniline derivatives using acetic anhydride to produce acetanilide derivatives. These derivatives then react with chlorosulfonic acid to form 4-acetylaminobenzenesulfonyl chloride. The final stage involves reacting this intermediate with 2-aminopyrimidine to yield sulfadiazine, which is then isotopically labeled with carbon-13 .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of isotopically labeled precursors is crucial in this process to achieve the desired labeling efficiency .

Chemical Reactions Analysis

Types of Reactions

Sulfadiazine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Research

Sulfadiazine-13C6 is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of sulfonamide antibiotics. Its applications include:

  • Metabolic Pathway Analysis : Researchers use this compound to trace metabolic pathways in various organisms. For instance, a study demonstrated the incorporation of 13C from labeled sulfadiazine into microbial communities, revealing insights into biodegradation processes by specific genera such as Clostridium and Bacillus .
  • Antimicrobial Efficacy : this compound is employed to evaluate the antibacterial properties of sulfadiazine against various pathogens. Its isotopic labeling helps in tracking the compound's activity in vivo, providing data on its effectiveness against resistant bacterial strains .

Environmental Science

This compound has significant applications in environmental studies, particularly concerning the fate of pharmaceuticals in ecosystems:

  • Biodegradation Studies : The compound is used to investigate the biodegradation of sulfonamides in soil and aquatic environments. Research has shown that microbial communities can effectively degrade sulfadiazine, with studies quantifying degradation rates under controlled conditions .
  • Environmental Monitoring : By using this compound as a tracer, scientists can monitor the presence and concentration of sulfonamides in environmental samples, aiding in assessing the impact of pharmaceutical contaminants on ecosystems .

Veterinary Medicine

In veterinary medicine, this compound serves as a tool for studying drug residues and their effects:

  • Residue Analysis : The compound is utilized in analytical methods to detect and quantify residues of sulfadiazine in animal tissues. This is crucial for ensuring food safety and compliance with regulatory standards regarding antibiotic use in livestock .
  • Pharmacokinetic Studies : It aids in understanding how sulfadiazine behaves within animal systems, including absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for optimizing dosing regimens and minimizing adverse effects .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Microbial MetabolismIdentified 9 genera incorporating 13C from sulfadiazine.
Environmental ImpactValidated methods for detecting sulfonamide residues.
Antimicrobial ActivityDemonstrated efficacy against resistant bacterial strains.
Veterinary ResidueQuantified residues in bovine muscle tissue.
PharmacokineticsProvided ADME profiles for optimized dosing strategies.

Case Study 1: Biodegradation of Sulfadiazine

A recent study focused on the biodegradation efficiency of this compound in contaminated soils. The researchers found that specific microbial communities could degrade up to 73.99% of sulfadiazine within six days at optimal temperatures . This highlights the potential for bioremediation strategies utilizing naturally occurring microbes.

Case Study 2: Residue Detection in Livestock

In a comparative analysis involving bovine tissues, researchers used this compound to track antibiotic residues post-treatment. The study confirmed that using isotopically labeled compounds enhances detection sensitivity and accuracy, ensuring compliance with food safety regulations .

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole-13C6
  • Sulfamonomethoxine-13C6
  • Sulfadiazine-d4

Uniqueness

Sulfadiazine-13C6 is unique due to its specific isotopic labeling with carbon-13, which enhances its detection and quantification capabilities in analytical methods. This makes it particularly valuable in research settings where precise measurement is crucial .

Biological Activity

Sulfadiazine-13C6 is a sulfonamide antibiotic that has garnered attention in scientific research due to its labeled isotopic form, which allows for detailed studies of its biological activity, pharmacokinetics, and metabolic pathways. This article explores the compound's mechanism of action, antibacterial properties, metabolic transformations, and potential applications in various biological contexts.

This compound functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. By inhibiting this enzyme, this compound effectively disrupts the folic acid synthesis pathway, leading to bacterial growth inhibition.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is readily absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 3 to 7 hours post-administration. The compound undergoes various metabolic transformations in vivo, including N-acetylation to form N-Acetyl this compound, which is a significant metabolite involved in tracking the drug's fate in biological systems.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness stems from its action on the folate synthesis pathway, which is essential for bacterial growth and replication. The compound has been shown to inhibit various bacterial strains, including Escherichia coli and Plasmodium falciparum, highlighting its potential use in treating infections caused by these pathogens .

Metabolic Pathways

The metabolism of this compound involves several pathways that can be studied using its carbon-13 labeling. This isotopic labeling allows researchers to monitor metabolic processes through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Key metabolic pathways include:

  • N-acetylation : Conversion to N-Acetyl this compound.
  • Hydrolysis : Breakdown into sulfadiazine and acetic acid under acidic or basic conditions.

These transformations provide insights into how the compound is processed within biological systems and its subsequent effects on health .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, with minimal inhibitory concentrations (MICs) comparable to those of traditional sulfadiazine. The study provided quantitative data on its effectiveness against specific bacterial strains.
  • Metabolic Fate Analysis : Research involving the administration of N-Acetyl this compound to animal models allowed for tracking the drug's metabolites. Results indicated significant insights into absorption, distribution, metabolism, and excretion (ADME) profiles, essential for understanding its therapeutic potential .
  • Environmental Impact Assessment : Investigations into the environmental fate of sulfadiazine derivatives have shown that these compounds can persist in soil and water systems, raising concerns about their ecological impact. Studies focused on their extractability and degradation pathways are crucial for assessing long-term environmental risks .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Mechanism Inhibits dihydropteroate synthetase
Antibacterial Spectrum Effective against Gram-positive and Gram-negative bacteria
Pharmacokinetics Rapid absorption; peak levels at 3–7 hours
Metabolism N-acetylation; hydrolysis
Environmental Fate Persistence in soils; potential ecological risks

Properties

IUPAC Name

4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-AHBHZWPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676145
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189426-16-1
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189426-16-1
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